1-(1,8-Dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one
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Overview
Description
1-(1,8-Dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one is a spiro compound characterized by its unique structural framework. Spiro compounds are notable for their distinct stereochemistry and conformational properties, which make them valuable in various fields of scientific research and industrial applications .
Preparation Methods
The synthesis of 1-(1,8-Dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one involves several steps, typically starting with the formation of the spirocyclic core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired stereochemistry and yield .
Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions for higher efficiency and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
1-(1,8-Dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced spiro derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products .
Scientific Research Applications
1-(1,8-Dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spiro compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and advanced materials, owing to its stability and reactivity
Mechanism of Action
The mechanism by which 1-(1,8-Dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects .
Comparison with Similar Compounds
1-(1,8-Dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one can be compared with other spiro compounds such as:
1,4-Dioxa-8-azaspiro[4.5]decane: Similar in structure but with different ring sizes and functional groups, leading to distinct chemical properties and applications.
Spiro[5.5]undecane derivatives: These compounds share the spirocyclic core but differ in the nature of the substituents, affecting their reactivity and uses.
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer unique chemical and biological properties .
Properties
IUPAC Name |
1-(1,8-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-2-10(13)12-5-7-15-11(8-12)4-3-6-14-9-11/h2H,1,3-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMXUERZJIGWMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCOC2(C1)CCCOC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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